cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole: is a nitrogen-containing heterocyclic compound. It is part of the pyrrolo[3,4-b]pyrrole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Preparation Methods
The synthesis of cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole involves several key steps. One common method is the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a kinase inhibitor and in cancer treatment.
Industry: The compound is used in the production of organic materials and natural products.
Mechanism of Action
The mechanism by which cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects involves interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer treatment, where uncontrolled cell growth is a major concern .
Comparison with Similar Compounds
cis-5-(sec-Butyl)octahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds such as pyrrolo[3,4-b]pyrazine derivatives. These compounds share a similar nitrogen-containing heterocyclic structure but differ in their specific biological activities and applications. For example, pyrrolo[3,4-b]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, while this compound is more focused on kinase inhibition and cancer treatment .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in modern science.
Properties
IUPAC Name |
(3aR,6aR)-5-butan-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-8(2)12-6-9-4-5-11-10(9)7-12/h8-11H,3-7H2,1-2H3/t8?,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABXNLSMGXSGHW-XVBQNVSMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CC2CCNC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C[C@H]2CCN[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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